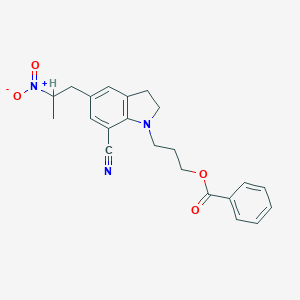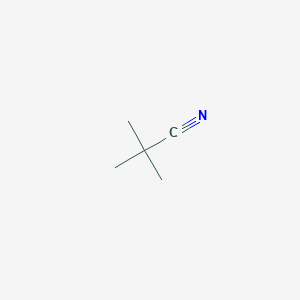
快蓝 B
描述
Fast blue B is a synthetic dye used in a wide range of laboratory experiments and medical applications. The dye has a wide range of biochemical and physiological effects, and is used in a variety of methods, including fluorescence microscopy, flow cytometry, and immunohistochemistry. Fast blue B is also used in a variety of medical applications, including the diagnosis of certain diseases, such as cancer.
科学研究应用
1. 神经学研究
快蓝 (FB) 在神经学研究中主要用于标记 α-运动神经元 (α-MNs)。(Farid 等人,2023 年) 的一项研究证明了其在小鼠中标记 α-MNs 的有效性,特别突出了对年轻小鼠和老年小鼠的不同要求。该研究确定了不同年龄组 FB 应用的最佳方案,这对于衰老和神经退行性疾病的研究至关重要。
2. 光催化
快蓝 B 与光催化应用相关,正如一项专注于使用低功率二极管激光光催化降解亚甲蓝染料的研究中所阐述的。 (Liu 等人,2015 年) 探讨了在激光照射下使用 Ag/AgCl 纳米粒子作为光催化剂,揭示了一种在水溶液中降解染料的可行方法。
3. 生物传感和生物医学
This compound 在生物传感和生物医学中得到应用。例如,(Chu、Liu 和 Jin,2017 年) 讨论了普鲁士蓝 (PB) 在生物传感器构建中的应用,普鲁士蓝是与this compound 相关的化合物。该研究回顾了 PB 薄膜规则纳米结构开发的最新进展,突出了其卓越的生物传感性能。
4. 生物学研究
在生物学研究中,this compound 已被用于各种研究。例如,(Gajda、Kulawinek 和 Kozubek,2008 年) 开发了一种使用this compound 锌盐的快速分析方法,用于研究谷物中的烷基间苯二酚,这对于食品分析和植物育种具有重要意义。
5. 液晶技术
This compound 在液晶技术中也很重要。 (Kikuchi 等人,2002 年) 证明了在很宽的温度范围内(包括室温)稳定液晶中的蓝色相。这一进步对于快速光调制器或可调谐光子晶体等应用至关重要。
作用机制
Fast Blue B, also known as Diazo Blue B, Azoic diazo 48, and 3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) zinc chloride , is a diazo dye known for its vibrant blue hue . It is primarily utilized in biochemical assays .
Target of Action
Fast Blue B’s primary targets are enzymes, particularly those involved in enzymatic activity assays . One of the key enzymes it interacts with is alkaline phosphatase .
Mode of Action
The specific mechanism of action of Fast Blue B involves its coupling with an appropriate substrate . When this substrate is cleaved by the enzyme of interest, typically alkaline phosphatase, it produces a colored precipitate . This precipitate is then visibly detectable, rendering Fast Blue B an effective tool for localizing enzymatic activity within tissues or cellular samples .
Biochemical Pathways
Fast Blue B is used for the determination of acetylcholinesterase activity . Acetylcholinesterase converts 1-naphthyl acetate to 1-naphthol, which reacts with Fast Blue B to form a purple-colored diazonium dye . Similarly, Fast Blue B is also used for α- and β-glucosidase activity .
Result of Action
The result of Fast Blue B’s action is the formation of a colored precipitate . This precipitate is visually detectable, allowing researchers to localize areas of enzyme activity under a microscope . This is particularly useful in studies related to enzyme expression patterns, which can help elucidate the roles of specific enzymes in various biological processes and diseases .
Action Environment
The action of Fast Blue B can be influenced by various environmental factors. It is known that Fast Blue B is used in research settings, and its effectiveness can depend on the specific conditions of the assay, including pH, temperature, and the presence of other substances .
安全和危害
Fast Blue B is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is harmful if swallowed and may cause cancer . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
生化分析
Biochemical Properties
Fast Blue B plays a significant role in biochemical reactions. It acts as a chromogenic substrate in enzymatic activity assays, particularly those involving the detection of certain enzyme activities in tissue sections or in vitro test systems . Fast Blue B is used for the determination of acetylcholinesterase activity . Acetylcholinesterase converts 1-naphthyl acetate to 1-naphthol, which reacts with Fast Blue B to form a purple-colored diazonium dye . Similarly, Fast Blue B is also used for α- and β-glucosidase activity .
Cellular Effects
Fast Blue B has a profound impact on various types of cells and cellular processes. It influences cell function by localizing enzymatic activity within tissues or cellular samples . This allows researchers to gain insights into the distribution and localization of enzymes within different tissue types .
Molecular Mechanism
The specific mechanism of action of Fast Blue B involves its coupling with an appropriate substrate that, when cleaved by the enzyme of interest, typically alkaline phosphatase, produces a colored precipitate . This precipitate is then visibly detectable, rendering Fast Blue B an effective tool for localizing enzymatic activity within tissues or cellular samples .
Temporal Effects in Laboratory Settings
It is known that Fast Blue B is used in long-term staining procedures, such as overnight staining of gels following an electrophoresis run .
Metabolic Pathways
Fast Blue B is involved in the metabolic pathways of certain enzymes, including acetylcholinesterase and α- and β-glucosidase
Subcellular Localization
It is known that Fast Blue B is used in histochemical staining to visualize areas of enzyme activity under a microscope This suggests that Fast Blue B may localize to areas of the cell where these enzymes are active
属性
IUPAC Name |
4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMMCTXNYMSXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14263-94-6 (tetrachlorozincate(2-)(1:1)), 91-91-8 (dichloride) | |
| Record name | Fast blue B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0066589 | |
| Record name | C.I.Azoic Diazo Component 48 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20282-70-6, 91-91-8 | |
| Record name | C.I. Azoic Diazo Component 48 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20282-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fast blue B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Blue BNS salt | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I.Azoic Diazo Component 48 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fast Blue B in histochemical staining?
A1: Fast Blue B functions as a coupling agent in histochemical staining procedures. It reacts with the products of enzymatic reactions, typically aromatic amines like naphthylamines, released from specific substrates. This coupling reaction forms colored, insoluble azo dyes that precipitate at the site of enzyme activity, allowing for visualization of the enzyme distribution in tissue sections. []
Q2: Can you provide a specific example of how Fast Blue B is used to detect enzyme activity in tissues?
A2: Fast Blue B is widely used in the histochemical detection of various enzymes, including esterases and phosphatases. For instance, in the detection of non-specific esterase, naphthol AS-acetate can be used as a substrate. The enzyme hydrolyzes the substrate, releasing naphthol AS. Fast Blue B then couples with the released naphthol AS, forming a visible, insoluble azo dye at the location of enzyme activity. []
Q3: What is the molecular formula and weight of Fast Blue B?
A3: The molecular formula of Fast Blue B is C14H14Cl2N4O2, and its molecular weight is 337.19 g/mol.
Q4: Does Fast Blue B exhibit characteristic spectroscopic properties?
A4: Yes, Fast Blue B displays characteristic absorption spectra. The azo dyes formed by its reaction with different aromatic amines exhibit distinct spectral maxima in the visible range (330-630 nm). This property allows for the differentiation of various enzymatic reaction products based on their spectral characteristics. []
Q5: How does the stability of Fast Blue B vary under different storage conditions?
A5: While specific details about the stability of Fast Blue B under various storage conditions aren't extensively discussed in the provided research, it's generally recommended to store diazonium salts in cool, dry conditions, protected from light and moisture, to prevent degradation. Freshly prepared solutions are often preferred for optimal results in many applications. []
Q6: What are the implications of Fast Blue B's stability for its use in various applications?
A6: The stability of Fast Blue B solutions can influence the sensitivity and reproducibility of assays. Degradation of the compound can lead to a decrease in its reactivity, affecting the intensity of color development and potentially leading to inaccurate results. This highlights the importance of using freshly prepared solutions or ensuring proper storage to maintain reagent stability and experimental reliability.
Q7: What are the main applications of Fast Blue B in analytical chemistry?
A7: Fast Blue B finds application in analytical chemistry for the detection and quantification of various compounds, particularly phenols and aromatic amines. Its ability to form colored complexes with these compounds enables their detection and quantification using spectrophotometric techniques. []
Q8: Can Fast Blue B be used for quantitative analysis, and if so, how?
A8: Yes, Fast Blue B can be utilized for quantitative analysis. A linear relationship exists between the concentration of the analyte (e.g., alkylresorcinols) and the absorbance of the azo dye formed with Fast Blue B. This allows for the creation of calibration curves, enabling the quantification of unknown samples by measuring their absorbance after reaction with Fast Blue B. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)



